molecular formula C6H16Cl2N2Pt B12061226 Dichloro(tetramethylethylenediamine)platinum CAS No. 18957-89-6

Dichloro(tetramethylethylenediamine)platinum

Cat. No.: B12061226
CAS No.: 18957-89-6
M. Wt: 382.19 g/mol
InChI Key: IDLGVVLYQSRJFF-UHFFFAOYSA-L
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Description

Dichloro(tetramethylethylenediamine)platinum is a platinum-based coordination compound with the chemical formula C6H16Cl2N2Pt It is known for its distinctive structure, where a platinum atom is coordinated with two chlorine atoms and a tetramethylethylenediamine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(tetramethylethylenediamine)platinum typically involves the reaction of potassium tetrachloroplatinate with tetramethylethylenediamine in an aqueous medium. The reaction is carried out under reflux conditions for a specified duration, followed by the addition of silver nitrate to precipitate the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(tetramethylethylenediamine)platinum undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.

    Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with this compound include silver nitrate, which facilitates the substitution of chlorine atoms, and various organic ligands that can replace the tetramethylethylenediamine ligand .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Dichloro(tetramethylethylenediamine)platinum has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dichloro(tetramethylethylenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Dichloro(ethylenediamine)platinum: Similar in structure but with ethylenediamine instead of tetramethylethylenediamine.

    Cisplatin: A well-known anticancer drug with a similar platinum-chlorine coordination but different ligands.

    Carboplatin: Another platinum-based anticancer drug with a different ligand structure.

Uniqueness

Dichloro(tetramethylethylenediamine)platinum is unique due to the presence of the tetramethylethylenediamine ligand, which imparts distinct chemical properties and reactivity compared to other platinum complexes.

Properties

CAS No.

18957-89-6

Molecular Formula

C6H16Cl2N2Pt

Molecular Weight

382.19 g/mol

IUPAC Name

dichloroplatinum;N,N,N',N'-tetramethylethane-1,2-diamine

InChI

InChI=1S/C6H16N2.2ClH.Pt/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2

InChI Key

IDLGVVLYQSRJFF-UHFFFAOYSA-L

Canonical SMILES

CN(C)CCN(C)C.Cl[Pt]Cl

Origin of Product

United States

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